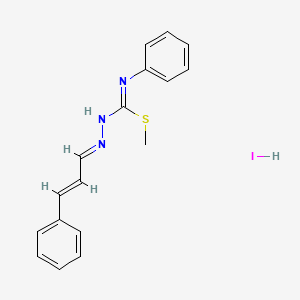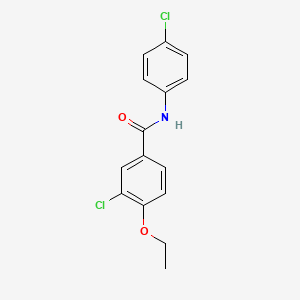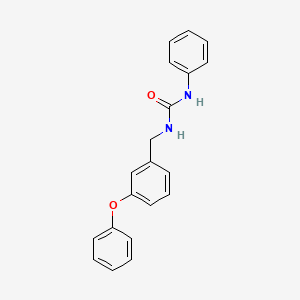
6-chloro-7-ethoxy-4-ethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-7-ethoxy-4-ethyl-2H-chromen-2-one, also known as clomazone, is a herbicide that is widely used in agriculture. It belongs to the class of compounds known as oxazolidinones and is used to control a variety of broadleaf and grassy weeds. Clomazone is a selective herbicide that is primarily used in soybean, cotton, and peanut crops. It is effective against a wide range of weeds, including morning glory, pigweed, and velvetleaf.
Wirkmechanismus
The mechanism of action of 6-chloro-7-ethoxy-4-ethyl-2H-chromen-2-one involves the inhibition of the biosynthesis of carotenoids in plants. Carotenoids are pigments that are essential for photosynthesis and the development of chloroplasts. By inhibiting the synthesis of carotenoids, 6-chloro-7-ethoxy-4-ethyl-2H-chromen-2-one disrupts the normal growth and development of plants, leading to their death.
Biochemical and Physiological Effects
Clomazone has been shown to have a variety of biochemical and physiological effects on plants. It inhibits the activity of the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This leads to the accumulation of phytoene, a precursor of carotenoids, which is toxic to plants. Clomazone also affects the activity of enzymes involved in the biosynthesis of fatty acids and amino acids, leading to the disruption of normal metabolic processes.
Vorteile Und Einschränkungen Für Laborexperimente
Clomazone has several advantages as a herbicide for use in laboratory experiments. It is highly effective against a wide range of weeds, making it a versatile tool for researchers. It is also relatively inexpensive and easy to obtain. However, 6-chloro-7-ethoxy-4-ethyl-2H-chromen-2-one has some limitations for laboratory use. It is toxic to many plant species, making it necessary to use caution when handling and disposing of it. Additionally, its effects on non-target organisms and the environment must be carefully considered.
Zukünftige Richtungen
There are several potential future directions for research on 6-chloro-7-ethoxy-4-ethyl-2H-chromen-2-one. One area of interest is the development of new formulations of the herbicide that are more effective and environmentally friendly. Another area of research is the investigation of the potential use of 6-chloro-7-ethoxy-4-ethyl-2H-chromen-2-one in the treatment of cancer and other diseases. Additionally, the impact of 6-chloro-7-ethoxy-4-ethyl-2H-chromen-2-one on soil microorganisms and other non-target organisms is an area of active research.
Synthesemethoden
The synthesis of 6-chloro-7-ethoxy-4-ethyl-2H-chromen-2-one involves a multistep process that begins with the reaction of 4-ethyl-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base. This reaction produces 4-ethyl-2-hydroxy-3-oxobutanoic acid ethyl ester, which is then reacted with chloroacetyl chloride to form 6-chloro-7-ethoxy-4-ethyl-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
Clomazone has been extensively studied for its herbicidal properties and its impact on the environment. Its mechanism of action and physiological effects have been studied in detail, and it has been found to be an effective herbicide for the control of a variety of weeds. Clomazone has also been studied for its potential use in the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
6-chloro-7-ethoxy-4-ethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c1-3-8-5-13(15)17-11-7-12(16-4-2)10(14)6-9(8)11/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOCTDQQWVVRLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-ethoxy-4-ethyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)


![4-[(2-bromophenoxy)methyl]-N'-(3-thienylmethylene)benzohydrazide](/img/structure/B5784884.png)
![1,3-benzodioxole-5-carbaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5784885.png)


![N-[bis(4-methoxyphenyl)methyl]acetamide](/img/structure/B5784906.png)

![ethyl 2-(2-furyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5784921.png)
![4-({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5784928.png)

